![molecular formula C9H14N2O2 B1439331 ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 230646-11-4](/img/structure/B1439331.png)
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a member of pyrroles . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . This compound is used as a reagent in the synthesis of a diacetylenic bilirubin .
Synthesis Analysis
The synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved from Ethyl cyanoacetate and Acetylacetone . In addition, it can be synthesized by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate includes a pyrrole ring . The IUPAC Standard InChI of this compound is InChI=1S/C8H13N/c1-4-8-6 (2)5-9-7 (8)3/h5,9H,4H2,1-3H3
.
Scientific Research Applications
Oxidation Studies
Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate has been studied in the context of oxidation reactions. Researchers attempted to prepare this compound using standard ring synthesis procedures but instead isolated 2-hydroxy-2H-pyrroles. This finding led to a deeper understanding of the oxidative behavior of related compounds (Cirrincione et al., 1987).
Molecular Structure and Spectral Analyses
The molecular structure of related compounds such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized. This includes studies on vibrational analysis, indicating the formation of dimers in the solid state, and analyses of electron density and total electron energy density (Singh et al., 2013).
Synthesis and Characterization
The synthesis and characterization of variants of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate have been documented. For example, a study on ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, synthesized by amination, provides insights into the synthesis routes and characterization techniques for such compounds (Idhayadhulla et al., 2010).
Applications in Heterocyclic Chemistry
Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate plays a role in the synthesis of heterocyclic compounds. It has been used as a key intermediate in the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting its importance in the field of heterocyclic chemistry (El-Kashef et al., 2000).
Antioxidant Activity Studies
Some studies have explored the antioxidant activity of derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, derived from a related compound, demonstrated remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Non-linear Optical Material Potential
The compound's derivatives have been studied for their potential as non-linear optical (NLO) materials. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized and found to have properties suitable for NLO applications (Singh et al., 2014).
Quantum Chemical Calculations
Various studies have employed quantum chemical calculations to evaluate the properties of derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. These studies have provided insights into the thermodynamic parameters, vibrational analysis, and reactivity descriptors of these compounds (Singh et al., 2014).
Mechanism of Action
Target of Action
Pyrrole derivatives, which include “ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate”, are known to exhibit a wide range of biological activities . They can interact with various targets in the body, including enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For pyrrole derivatives, this could involve binding to a target protein and modulating its activity . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways depending on their specific targets . For example, if a pyrrole derivative targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its target. For pyrrole derivatives, this could include changes in cell signaling, gene expression, or metabolic activity .
properties
IUPAC Name |
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKEQXDHWOWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.